molecular formula C48H34N2 B12093812 N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B12093812
M. Wt: 638.8 g/mol
InChI Key: LCPYTQFVQRPZCV-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Reaction Conditions: Detailed reaction conditions would require further research, but typical organic synthesis techniques apply.

      Industrial Production: Information on large-scale industrial production methods for TPP-mCP is scarce, as it is primarily used in research and development.

  • Chemical Reactions Analysis

      Reactivity: TPP-mCP may undergo various reactions, including oxidation, reduction, and substitution

      Common Reagents and Conditions: Reagents and conditions would depend on the desired transformation. For example, oxidation might involve oxidants like KMnO₄ or PCC.

      Major Products: The major products resulting from these reactions would vary based on the specific reaction type.

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which TPP-mCP exerts its effects is not explicitly documented. its AIE properties enhance OLED performance by improving electroluminescence.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C48H34N2

    Molecular Weight

    638.8 g/mol

    IUPAC Name

    N-[4-(4-carbazol-9-ylphenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline

    InChI

    InChI=1S/C48H34N2/c1-3-11-35(12-4-1)37-19-27-41(28-20-37)49(42-29-21-38(22-30-42)36-13-5-2-6-14-36)43-31-23-39(24-32-43)40-25-33-44(34-26-40)50-47-17-9-7-15-45(47)46-16-8-10-18-48(46)50/h1-34H

    InChI Key

    LCPYTQFVQRPZCV-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97

    Origin of Product

    United States

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